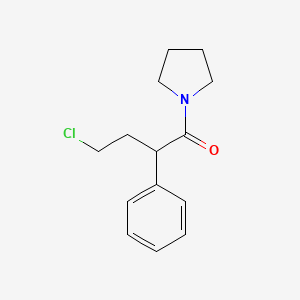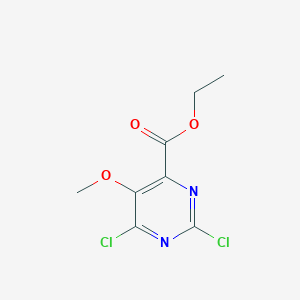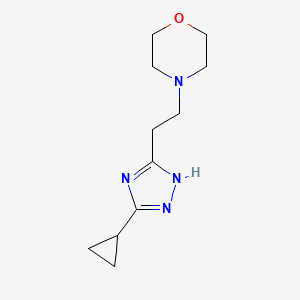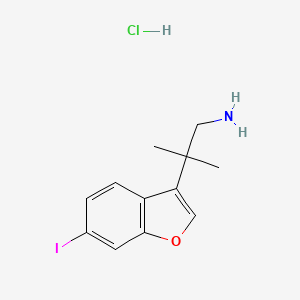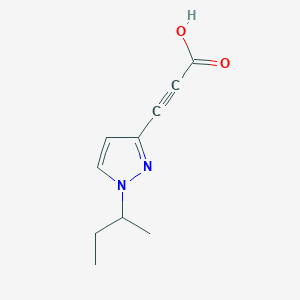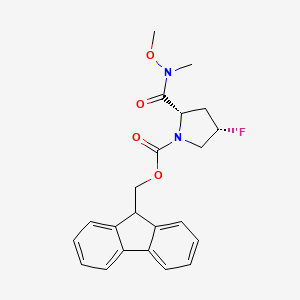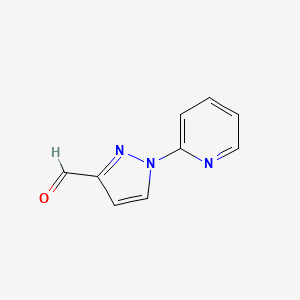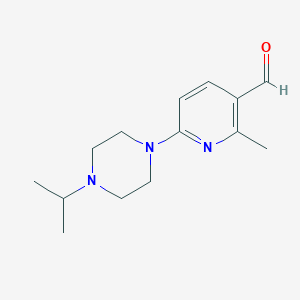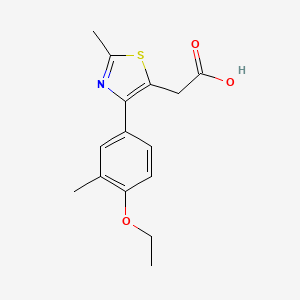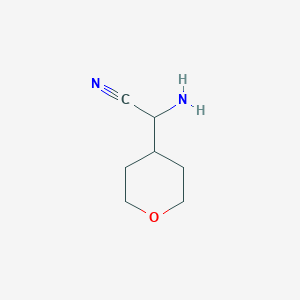![molecular formula C10H5BrN2OS B15058722 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole](/img/structure/B15058722.png)
6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole is a heterocyclic compound that contains both a thiazole and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 2-bromo-1,3-diketone, followed by cyclization to form the isoxazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: The thiazole and isoxazole rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride, and solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-amino-3-(thiazol-2-yl)benzo[d]isoxazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Aplicaciones Científicas De Investigación
6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole involves interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-3-(thiazol-2-yl)benzo[d]isoxazole
- 6-Chloro-3-(thiazol-2-yl)benzo[d]isoxazole
- 3-(Thiazol-2-yl)benzo[d]isoxazole
Uniqueness
6-Bromo-3-(thiazol-2-yl)benzo[d]isoxazole is unique due to the presence of the bromine atom, which can be easily substituted to introduce various functional groups. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .
Propiedades
Fórmula molecular |
C10H5BrN2OS |
|---|---|
Peso molecular |
281.13 g/mol |
Nombre IUPAC |
6-bromo-3-(1,3-thiazol-2-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C10H5BrN2OS/c11-6-1-2-7-8(5-6)14-13-9(7)10-12-3-4-15-10/h1-5H |
Clave InChI |
PWYNDEKVSGXALI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)ON=C2C3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


